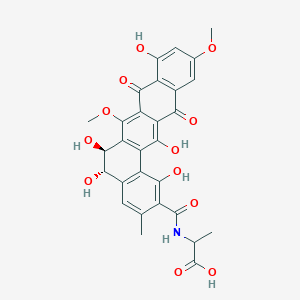

7-Methoxypradimicinone II

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C29H25NO12 |

|---|---|

Molecular Weight |

579.5 g/mol |

IUPAC Name |

2-[[(5S,6S)-1,5,6,9,14-pentahydroxy-7,11-dimethoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid |

InChI |

InChI=1S/C29H25NO12/c1-8-5-11-16(23(34)14(8)28(38)30-9(2)29(39)40)17-19(26(37)22(11)33)27(42-4)20-18(25(17)36)21(32)12-6-10(41-3)7-13(31)15(12)24(20)35/h5-7,9,22,26,31,33-34,36-37H,1-4H3,(H,30,38)(H,39,40)/t9?,22-,26-/m0/s1 |

InChI Key |

GRWBRZRHHYOYGA-ZCUHFZEISA-N |

SMILES |

CC1=CC2=C(C3=C(C(C2O)O)C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC(=C5)OC)O)OC)C(=C1C(=O)NC(C)C(=O)O)O |

Isomeric SMILES |

CC1=CC2=C(C3=C([C@@H]([C@H]2O)O)C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC(=C5)OC)O)OC)C(=C1C(=O)NC(C)C(=O)O)O |

Canonical SMILES |

CC1=CC2=C(C3=C(C(C2O)O)C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC(=C5)OC)O)OC)C(=C1C(=O)NC(C)C(=O)O)O |

Origin of Product |

United States |

Discovery, Isolation, and Chemical Characterization of 7 Methoxypradimicinone Ii

Spectroscopic and Analytical Methodologies for Structural Elucidation

X-ray Crystallography for Absolute Stereochemistry and Conformation

The definitive determination of the three-dimensional structure of complex chiral molecules such as 7-Methoxypradimicinone II is crucial for understanding their biological function. Single-crystal X-ray crystallography stands as the most powerful and unambiguous method for elucidating the precise spatial arrangement of atoms, thereby establishing the absolute stereochemistry and preferred conformation of a compound. wikipedia.org This technique involves irradiating a well-ordered crystal of the substance with a beam of X-rays. As the X-rays pass through the crystal, they are diffracted by the electrons of the atoms, creating a unique diffraction pattern of spots of varying intensities. youtube.com

By meticulously measuring the angles and intensities of these diffracted beams, researchers can construct a three-dimensional electron density map of the molecule. youtube.com From this map, the position of each atom in the crystal lattice can be determined, revealing intramolecular details such as bond lengths, bond angles, and torsional angles. For a complex polyketide derivative like this compound, which possesses multiple stereocenters, X-ray crystallography provides unequivocal proof of the relative and absolute configuration of each chiral center, a task that can be challenging or ambiguous using spectroscopic methods alone. nih.gov

The first and often most challenging step in this process is the cultivation of a single crystal of sufficient size and quality, typically greater than 0.1 mm in all dimensions, free from significant imperfections. wikipedia.org Once a suitable crystal is obtained and analyzed, the resulting data allows for the creation of a detailed structural model. This model not only confirms the molecular structure but also provides insights into intermolecular interactions, such as hydrogen bonding and crystal packing, which can influence the compound's physical properties. While specific crystallographic data for this compound is not widely published, the table below represents typical data obtained from a single-crystal X-ray diffraction experiment for a comparable complex natural product.

Table 1: Representative Crystallographic Data for a Pradimicinone-like Compound

| Parameter | Example Value | Description |

|---|---|---|

| Formula | C₃₀H₂₅NO₁₀ | The molecular formula of the compound. |

| Formula Weight | 559.52 | The mass of one mole of the compound. |

| Crystal System | Orthorhombic | The crystal system describes the symmetry of the unit cell. |

| Space Group | P2₁2₁2₁ | The specific symmetry group of the crystal. |

| Unit Cell Dimensions | a = 8.5 Å, b = 12.3 Å, c = 25.1 Å | The lengths of the sides of the unit cell. |

| Volume (V) | 2625.6 ų | The volume of the unit cell. |

| Density (calculated) | 1.415 g/cm³ | The calculated density of the crystal. |

| R-factor | 0.045 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

Purity Assessment and Sample Preparation Methodologies for Research Applications

For any research application, ensuring the purity of a chemical compound is of paramount importance. The presence of impurities, such as isomers, congeners, or residual solvents from the isolation process, can significantly impact experimental outcomes. For complex antibiotics like this compound, High-Performance Liquid Chromatography (HPLC) is the most widely adopted and reliable analytical method for purity assessment. nih.govthermofisher.com

Reversed-phase HPLC (RP-HPLC) is particularly well-suited for analyzing pradimicinone-type structures. syncsci.com In this technique, the sample is dissolved in a suitable solvent and injected into the HPLC system. It is then passed through a column packed with a nonpolar stationary phase (e.g., C18 silica) under high pressure. A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), is used to elute the components. syncsci.com Because this compound is a relatively polar molecule, its retention time on the column can be modulated by adjusting the composition of the mobile phase. Components are separated based on their differential partitioning between the stationary and mobile phases.

Detection is commonly achieved using an ultraviolet (UV) detector, as the benzo[a]naphthacenequinone chromophore present in the pradimicinone core absorbs light in the UV-visible spectrum. thermofisher.com The purity of the sample is determined by the peak area of the main component relative to the total area of all peaks in the chromatogram. For higher sensitivity and structural confirmation, HPLC can be coupled with a mass spectrometer (LC-MS), which provides mass-to-charge ratio information, aiding in the identification of any impurities. nih.gov

Proper sample preparation is critical for obtaining accurate and reproducible HPLC results. The general steps are as follows:

Dissolution: A precise amount of the this compound sample is weighed and dissolved in a suitable solvent, such as methanol or a mixture of acetonitrile and water, to create a stock solution of known concentration.

Dilution: The stock solution is diluted to an appropriate concentration for HPLC analysis. The final concentration should be within the linear range of the detector.

Filtration: To prevent clogging of the HPLC column and tubing, the diluted sample is filtered through a syringe filter (e.g., 0.22 or 0.45 µm) into an HPLC vial. youtube.com

These rigorous assessment and preparation methods ensure that the sample used in subsequent research is of a known and high degree of purity, lending validity to the experimental results.

Table 2: Typical HPLC Parameters for Antibiotic Purity Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm | The stationary phase where separation occurs. |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) | The solvent that carries the sample through the column. A gradient allows for the separation of compounds with a range of polarities. |

| Flow Rate | 1.0 mL/min | The speed at which the mobile phase moves through the column. |

| Column Temperature | 30 °C | Maintained to ensure reproducible retention times. |

| Detection | UV at 254 nm | Wavelength used to detect the compound's chromophore. |

| Injection Volume | 10 µL | The amount of sample introduced into the system. |

Biosynthetic Pathways and Enzymology of 7 Methoxypradimicinone Ii

Overview of Type II Polyketide Synthase (PKS) Systems in Pradimicin Biosynthesis

The biosynthesis of the pradimicin family of antibiotics, including the precursor to 7-Methoxypradimicinone II, is initiated by a Type II polyketide synthase (PKS) system. nih.govamazonaws.com These PKS systems are multi-enzyme complexes that construct the core polyketide backbone from simple acyl-CoA precursors through a series of Claisen condensations. amazonaws.com In the case of pradimicins, produced by Actinomadura hibisca P157-2, the gene cluster responsible for biosynthesis is located on a 39-kb DNA segment and includes 28 open reading frames. nih.govamazonaws.com

The minimal Type II PKS consists of three essential components:

Ketosynthase α (KSα)

Ketosynthase β (KSβ) , also known as the chain-length factor (CLF)

Acyl carrier protein (ACP) amazonaws.com

The genes encoding these core components in the pradimicin gene cluster are designated as prmA (KSα), prmB (KSβ), and prmC (ACP). amazonaws.com The inactivation of prmA and prmB has been shown to halt pradimicin production, confirming their critical role in the biosynthetic pathway. nih.govamazonaws.com The resulting polyketide chain undergoes a series of cyclizations and modifications by tailoring enzymes to form the characteristic dihydrobenzo[α]naphthacenequinone aglycone structure of pradimicins. nih.govebi.ac.uk The proteins deduced from the pradimicin gene cluster show significant similarities to those in the biosynthetic pathways of other angucyclic polyketides like rubromycin and fredericamycin. nih.govamazonaws.com

Specific Enzymatic Steps Leading to this compound Formation

The formation of this compound from the initial polyketide backbone involves several precise enzymatic modifications, including the action of specific O-methyltransferases on key intermediate compounds.

Precursor Compounds and Intermediate Metabolites (e.g., Pradimicinone II, 11-O-demethylpradimicinone II)

The biosynthetic pathway leading to the pradimicin family is characterized by a series of intermediate aglycones. The generation of these intermediates is often revealed through the study of blocked mutants or by inhibiting specific enzymatic steps. ebi.ac.uknih.gov Key precursors and metabolites in the pathway related to this compound include Pradimicinone II and 11-O-demethylpradimicinone II. nih.govnih.govnih.gov

For instance, the disruption of the O-methyltransferase gene pdmT in A. hibisca leads to the accumulation of the 7-O-demethyl derivative, Pradimicinone II. nih.govnih.gov Similarly, mutants of Actinomadura verrucosospora subsp. neohibisca have been shown to produce a variety of demethylated analogs, including 11-O-demethylpradimicinone II and Pradimicinone II. nih.gov The inhibition of methylation using sinefungin (B1681681) also results in the accumulation of 11-O-demethylpradimicinone II and Pradimicinone II. ebi.ac.uknih.gov

| Precursor/Intermediate | Role in Biosynthesis | Reference |

| Pradimicinone II | Direct precursor to this compound; accumulates in pdmT null mutants. | nih.govnih.govnih.gov |

| 11-O-demethylpradimicinone II | An intermediate in the pradimicin pathway; accumulates in certain mutants and under methylation inhibition. | ebi.ac.uknih.govnih.gov |

| 11-O-demethyl-7-methoxypradimicinone II | A methylated intermediate formed from the action of PdmT. | nih.govnih.govnih.gov |

Role of O-Methyltransferases in Regiospecific Methylation

The pradimicin biosynthetic gene cluster contains two genes, pdmF and pdmT, that encode for putative O-methyltransferases responsible for the regiospecific methylation of the benzo[α]naphthacenequinone core. nih.govelsevierpure.com These enzymes catalyze the transfer of a methyl group, typically from S-adenosylmethionine (SAM), to specific hydroxyl groups on the aglycone structure. nih.gov This methylation is a critical tailoring step that contributes to the diversity of the pradimicin family. elsevierpure.comresearchgate.net

Research has definitively identified the function of the PdmT enzyme. nih.gov When the pdmT gene was disrupted through homologous recombination, the resulting mutant produced Pradimicinone II, which lacks the methoxy (B1213986) group at the C-7 position. nih.govnih.gov To confirm its function, the PdmT enzyme was expressed in Escherichia coli and purified. nih.gov In vitro assays demonstrated that the reaction of Pradimicinone II with the purified PdmT enzyme resulted in the generation of 7-O-methylpradimicinone II. nih.gov This experiment unequivocally confirmed that PdmT functions as a C-7 O-methyltransferase in the pradimicin biosynthetic pathway. nih.govelsevierpure.com

Studies involving null mutants and heterologous expression have elucidated the specific sequence of methylation events catalyzed by PdmT and PdmF. nih.govelsevierpure.com Experiments have shown that methylation at the C-7 position by PdmT must occur before methylation at the C-11 position by PdmF. elsevierpure.comscience.gov

A mutant with a disrupted pdmT gene (PTKO) produced 7-O-demethyl derivatives like Pradimicinone II. nih.govelsevierpure.com Conversely, a pdmF null mutant (PFKO) produced 11-O-demethyl metabolites, including 11-O-demethyl-7-methoxypradimicinone II. nih.govelsevierpure.com This indicates that the C-7 methylation can occur in the absence of C-11 methylation. The crucial finding came from feeding studies where PdmT was unable to catalyze 7-O-methylation on a substrate where the C-11 hydroxyl group was already methylated. nih.govelsevierpure.com This demonstrates a strict hierarchical order where C-7 methylation is a prerequisite for the subsequent C-11 methylation step in the main biosynthetic pathway. elsevierpure.com

The two O-methyltransferases in the pradimicin pathway, PdmF and PdmT, exhibit distinct substrate specificities. nih.govelsevierpure.com

PdmT (C-7 O-Methyltransferase): This enzyme displays strict substrate specificity. It can methylate the C-7 hydroxyl group of various pradimicinone intermediates, but it is unable to act on substrates that have already undergone methylation at the C-11 position. nih.govelsevierpure.com

PdmF (C-11 O-Methyltransferase): In contrast, PdmF shows a broader substrate specificity. nih.gov It can catalyze 11-O-methylation on various pradimicinone structures, regardless of whether the C-7 position is methylated or not. nih.govelsevierpure.com This flexibility allows it to act on both unmethylated and C-7 methylated intermediates. elsevierpure.com

| Enzyme | Function | Substrate Specificity | Reference |

| PdmT | C-7 O-Methyltransferase | Strict: Cannot methylate C-7 if C-11 is already methylated. | nih.govnih.govelsevierpure.com |

| PdmF | C-11 O-Methyltransferase | Broad: Can methylate C-11 regardless of the methylation status at C-7. | nih.govnih.govelsevierpure.com |

Proposed Biosynthetic Cascade from Aglycone Precursors

The formation of this compound and related pradimicins begins with a core aglycone, which undergoes a sequence of enzymatic modifications. The aglycone itself is derived from the condensation of acetate (B1210297) units by a type II PKS. researchgate.net A key intermediate in this cascade is the aglycone G-2A. nih.gov

The proposed cascade involves several key tailoring steps:

Hydroxylation: The process is initiated by cytochrome P450 (CYP) hydroxylases. The enzyme PdmJ specifically introduces a hydroxyl group at the C-5 position of the aglycone core. nih.gov This step is critical as the 5-OH group serves as the attachment point for subsequent glycosylation, which is essential for the biological activity of the final pradimicin compounds. nih.gov Another CYP enzyme, PdmW, acts as a C-6 hydroxylase. nih.govnih.gov Studies have shown that PdmJ and PdmW work synergistically; when co-expressed, they efficiently produce a dihydroxylated product, 5,6-dihydroxy-G-2A. nih.govnih.gov

O-Methylation: The pradimicin biosynthetic gene cluster contains two genes for O-methyltransferases, pdmF and pdmT. nih.govnih.gov Through gene disruption and heterologous expression studies, PdmT has been identified as the C-7 O-methyltransferase responsible for adding the methyl group at the 7-OH position to form compounds like this compound. nih.gov PdmF is responsible for methylation at the C-11 position. nih.govnih.gov Research indicates that C-7 methylation by PdmT precedes C-11 methylation by PdmF. elsevierpure.com

Amino Acid Ligation: The enzyme PdmN is responsible for ligating a D-alanine unit to the carboxyl group of the aglycone structure. nih.govnih.gov PdmN has shown relaxed substrate specificity, accepting various amino acid donors and acceptors, which allows for the generation of diverse analogues through combinatorial biosynthesis. researchgate.netnih.gov

Glycosylation: The final tailoring steps involve the attachment of sugar moieties, a process crucial for the antibiotic activity of pradimicins. nih.gov The gene cluster encodes two glycosyltransferases, PdmS and PdmQ. researchgate.netnih.gov Gene inactivation studies have elucidated their specific roles. PdmS is responsible for attaching the first sugar, thomosamine (B579943), to the aglycone, forming pradimicin B. Subsequently, PdmQ glycosylates pradimicin B to form pradimicin A. researchgate.netnih.gov Deletion of pdmS results in the accumulation of the aglycone, confirming it acts first in the glycosylation sequence. nih.gov

Insights into Stereochemical Transformations (e.g., "flip" of 7-OH to C-14)

A notable feature in the biosynthesis of some pradimicin analogues is a significant structural rearrangement. The characterization of the C-7 O-methyltransferase, PdmT, has provided insights into a proposed novel pathway that involves the "flip" of the 7-OH group to the C-14 position. nih.gov This stereochemical transformation is a key step in the formation of certain pradimicin structures. The enzymatic mechanism underlying this rearrangement is linked to the function of PdmT, suggesting a complex catalytic activity beyond simple methylation. nih.gov

Genetic Basis of this compound Biosynthesis

The enzymatic machinery required for the production of this compound and other pradimicins is encoded within a dedicated biosynthetic gene cluster (BGC).

Identification and Characterization of Biosynthetic Gene Clusters

The complete pradimicin biosynthetic gene cluster has been identified and sequenced from the producing organism, Actinomadura hibisca P157-2. amazonaws.comnih.gov The cluster is localized on a 39-kb segment of DNA and contains 28 open reading frames (ORFs). amazonaws.comnih.gov

Analysis of the BGC revealed genes encoding:

A Type II Polyketide Synthase (PKS): This includes the minimal PKS components, such as ketosynthase α (KSα), ketosynthase β (KSβ, also known as chain-length factor), and an acyl carrier protein (ACP). nih.govamazonaws.com

Tailoring Enzymes: The cluster contains a full suite of genes for post-PKS modifications, including the hydroxylases (pdmJ, pdmW), methyltransferases (pdmF, pdmT), cyclases (pdmK, pdmL), an amino acid ligase (pdmN), and glycosyltransferases (pdmQ, pdmS). researchgate.netnih.govnih.govamazonaws.com

Sugar Biosynthesis and Resistance: Genes involved in the synthesis of the deoxyaminosugar moiety (thomosamine) and two ABC transporter genes (pdmR1, pdmR2), presumed to confer resistance to the antibiotic, are also present. nih.govamazonaws.com

The deduced proteins from the pradimicin cluster show significant similarity to those found in the BGCs of other angucyclic antibiotics like rubromycin and fredericamycin. amazonaws.comnih.gov

Gene Disruption and Heterologous Expression Studies

The functions of individual genes within the pradimicin cluster have been extensively studied through gene disruption and heterologous expression experiments. These techniques have been crucial in assigning specific catalytic roles to the tailoring enzymes.

Gene Disruption: Inactivation of specific genes in the native producer, A. hibisca, has led to the accumulation of specific intermediates, thereby clarifying their position in the biosynthetic pathway. For instance, disrupting the prmA and prmB genes (encoding KSα and KSβ) abolished pradimicin production, confirming the cluster's role. amazonaws.comnih.gov Disruption of the O-methyltransferase gene pdmT resulted in the accumulation of 7-O-demethyl derivatives, including pradimicinone II. nih.govnih.gov Conversely, inactivation of pdmF led to the production of 11-O-demethyl metabolites like 11-O-demethyl-7-methoxypradimicinone II. nih.gov

Heterologous Expression: To overcome challenges in genetically manipulating A. hibisca, many pdm genes have been expressed in more tractable hosts like Streptomyces coelicolor and Escherichia coli. researchgate.netnih.govnih.gov For example, co-expressing the early biosynthetic genes (PdmABCDGHKL) in S. coelicolor led to the production of the aglycone G-2A. nih.gov Subsequent introduction of pdmJ or pdmW into this system resulted in the formation of C-5 or C-6 hydroxylated products, respectively, confirming the functions of these hydroxylases. nih.gov Similarly, the function of PdmN as a D-alanine ligase was confirmed by its expression in S. coelicolor. nih.govnih.gov

| Gene Disrupted | Host Organism | Accumulated Products | Inferred Function of Gene Product |

| pdmT | Actinomadura hibisca | Pradimicinone II, 7-hydroxypradimicin A nih.govnih.gov | C-7 O-methyltransferase |

| pdmF | Actinomadura hibisca | 11-O-demethylpradimicinone II, 11-O-demethyl-7-methoxypradimicinone II, 11-O-demethylpradimicinone I, 11-O-demethylpradimicin A nih.gov | C-11 O-methyltransferase |

| pdmS | Actinomadura hibisca | Aglycone of pradimicin nih.gov | Attaches thomosamine to the aglycone |

| pdmQ | Actinomadura hibisca | Pradimicin B nih.gov | Attaches a second sugar moiety to Pradimicin B |

Strategies for Metabolic Engineering and Combinatorial Biosynthesis of Analogs

The detailed understanding of the pradimicin biosynthetic pathway and the functions of its enzymes has opened avenues for metabolic engineering and combinatorial biosynthesis to generate novel analogs. nih.gov By selectively combining biosynthetic genes in a heterologous host, researchers can create derivatives that are not produced naturally. nih.govnih.gov

A primary strategy involves co-expressing the minimal PKS genes with different combinations of tailoring enzyme genes. nih.gov For instance, combining the G-2A-forming enzymes with PdmN, PdmJ, and PdmW in various configurations has yielded a series of new pradimicin analogues. nih.gov The relaxed substrate specificity of enzymes like PdmN is particularly advantageous, as it can incorporate different amino acids into the pradimicin scaffold, further diversifying the range of potential products. researchgate.netnih.gov These engineered pathways provide an effective method for creating libraries of novel compounds for evaluation as potential antifungal or antiviral therapeutics. nih.gov

Chemical Synthesis and Structural Modifications of 7 Methoxypradimicinone Ii and Analogs

Total Synthesis Approaches to the Pradimicinone Core Structure

The total synthesis of the pradimicinone aglycone, a common structural feature of the pradimicin-benanomicin family of antibiotics, has been a subject of extensive research. researchgate.net These efforts are fundamental to creating the pentacyclic framework from basic chemical precursors.

Nature's elegant and efficient construction of complex molecules often inspires laboratory syntheses. nih.gov Biomimetic strategies for the pradimicinone core attempt to replicate plausible biosynthetic pathways. One such approach involves an oxidative cleavage of an anthraquinone (B42736) ring, mimicking a potential biological process to form a key benzophenone (B1666685) fragment. researchgate.net Inspired by the mechanisms in nature, these strategies often employ reactions like Diels-Alder cycloadditions and oxidative cyclizations to assemble the polycyclic system from simpler precursors. nih.govchim.it The core idea is to imitate the biogenesis of natural products to devise efficient synthetic routes. nih.govfigshare.com

The construction of the angularly fused benzo[a]naphthacenequinone skeleton is the central challenge in synthesizing the pradimicinone core. Several key methodologies have been successfully employed to achieve this.

A predominant and effective strategy is the Diels-Alder reaction . thieme-connect.comnih.govoup.comresearchgate.net This approach typically involves the regioselective cycloaddition of a highly functionalized outer-ring diene with a naphthoquinone derivative to construct the core structure. nih.govoup.comresearchgate.net For instance, a 5,6-dihydrobenzo[a]naphthacenequinone can be constructed through this method. nih.gov

Other notable methods that have been developed include:

Photoenolization-Diels-Alder sequence : An approach that uses a photoenolization reaction followed by a Diels-Alder reaction as the key carbon-carbon bond-forming steps. thieme-connect.com

Anionic Condensation : A regiospecific synthesis was achieved through the condensation of a phenylsulfinyl naphthoate with an ortho-quinone monoketal. acs.org

Pinacol (B44631) Cyclization : The first total synthesis of pradimicinone was accomplished utilizing the transmission of chirality during the pinacol cyclization of 2,2′-biaryldicarbaldehydes. researchgate.net

These varied approaches highlight the ingenuity required to assemble this complex quinone architecture.

Table 1: Key Synthetic Reactions for the Benzo[a]naphthacenequinone Core

| Reaction Type | Key Reactants | Description | Reference |

|---|---|---|---|

| Diels-Alder Cycloaddition | Outer-ring diene + Naphthoquinone | A powerful and common method for constructing the fused ring system with high regioselectivity. | nih.govoup.comresearchgate.net |

| Photoenolization/Diels-Alder | o-methylphenones | Key C-C bonds are formed using a sequence of photoenolization and cycloaddition reactions. | thieme-connect.com |

| Anionic Condensation | Phenylsulfinyl naphthoate + Ortho-quinone monoketal | A condensation reaction used to achieve a total synthesis of a benanomicinone/pradimicinone analogue. | acs.org |

Semi-Synthetic Strategies for 7-Methoxypradimicinone II Derivatives

Semi-synthesis provides an efficient pathway to novel derivatives by chemically modifying natural products or their biosynthetic intermediates. rsc.orgmdpi.com This approach leverages the complex scaffold produced by fermentation and focuses on targeted modifications to explore structure-activity relationships.

The pradimicinone core possesses several reactive hydroxyl groups, with the C-7 and C-11 positions being particularly important sites for derivatization. Research into the biosynthesis of pradimicins has identified specific enzymes responsible for methylation at these sites.

The O-methyltransferases PdmT and PdmF are responsible for the 7-O-methylation and 11-O-methylation, respectively. nih.gov Generation of null mutants of the producing organism, Actinomadura hibisca, has led to the isolation of demethylated precursors. For example, a PTKO mutant (lacking the PdmT enzyme) produced 7-O-demethyl derivatives, including pradimicinone II. nih.gov Similarly, microbial modification of pradimicins by certain strains can lead to 11-O-demethyl analogs. nih.gov These demethylated compounds serve as valuable starting materials for semi-synthesis, allowing for the introduction of new functional groups at these positions. For example, feeding 11-hydroxyl analogs of pradimicins to other actinomycete strains has resulted in the production of novel 11-O-L-xylosylpradimicins. nih.gov

The nature of the substituents at the C-7 and C-11 positions significantly influences the properties of the pradimicinone scaffold. The biosynthetic machinery itself provides insight into these effects. For instance, the enzyme PdmT, which methylates the C-7 hydroxyl group, is unable to perform this reaction if the C-11 hydroxyl group is already methylated. nih.gov This suggests that the substituent at C-11 exerts a steric or electronic effect that prevents the enzyme from binding or catalyzing the reaction at C-7, highlighting a specific order of events in the natural biosynthetic pathway. nih.gov

Furthermore, the introduction of different substituents, such as the L-xylosyl group at C-11, has been shown to result in analogs with a broad spectrum of antifungal activity, directly demonstrating the critical role that peripheral modifications play in modulating the biological profile of the core scaffold. nih.gov The presence of bulky or electron-withdrawing substituents can strongly influence the effectiveness of related molecular scaffolds. mdpi.com

Table 2: Examples of Semi-Synthetic Pradimicinone Derivatives

| Precursor | Modification Site | Reagent/Method | Resulting Compound | Reference |

|---|---|---|---|---|

| Pradimicinone II (7-demethyl-7-methoxypradimicinone II) | C-7 Hydroxyl | PdmT enzyme (O-methylation) | This compound | nih.gov |

| 11-O-Demethylpradimicinone II | C-11 Hydroxyl | PdmF enzyme (O-methylation) | Pradimicinone II | nih.gov |

Scaffold-Based Design Principles in Analogue Generation

Scaffold-based design is a cornerstone of modern medicinal chemistry, using a common molecular core as a template for generating libraries of analogs. lifechemicals.com This approach allows for systematic exploration of the chemical space around a known active structure to optimize its properties. lifechemicals.combiosolveit.de

The pradimicinone benzo[a]naphthacenequinone core serves as an ideal scaffold for such design principles. A primary strategy is "scaffold decoration," where a conserved core is embellished with a variety of substituents. lifechemicals.com In the context of this compound, this would involve retaining the pentacyclic core while systematically altering the groups at positions like C-7, C-11, and the D-alanine moiety. The goal is to develop a unified synthetic strategy that can produce not only the natural products but also a wide array of unnatural analogues for testing. nih.gov

Another powerful principle is "scaffold hopping," which involves replacing the central scaffold with a structurally distinct but functionally similar core (a bioisostere) while retaining key pharmacophoric elements. biosolveit.de For the pradimicinone family, this could mean designing novel, more synthetically accessible cores that mimic the spatial arrangement of the key hydroxyl and amino acid functionalities of the original scaffold. Computational methods, including 3D-based molecular alignment and even reinforcement learning, are increasingly used to design novel scaffolds that fit a specific biological target. biosolveit.dearxiv.org The systematic extraction and analysis of analog series from known bioactive compounds help in identifying these crucial scaffolds for new design efforts. nih.gov

Application of Computational Tools in Scaffold Modification

The advancement of computational tools has revolutionized the field of drug discovery and development, offering powerful platforms for the modification of complex natural product scaffolds like this compound. uliege.be These in silico methods provide a means to investigate and predict the chemical and biological properties of novel derivatives, thereby guiding synthetic and biosynthetic efforts in a more targeted and efficient manner. uliege.betue.nl The application of such tools to the pradimicinone framework can help in understanding structure-activity relationships (SAR), predicting the impact of structural modifications, and designing new analogs with improved therapeutic potential.

Computational approaches, such as quantitative structure-activity relationship (QSAR) analysis and molecular docking, are particularly relevant for the modification of the this compound scaffold. nih.govnih.gov QSAR models can establish a mathematical correlation between the structural features of pradimicinone analogs and their biological activity. nih.gov By analyzing a dataset of known pradimicinone derivatives with varying substituents, it is possible to identify key structural motifs that are critical for their desired biological effects.

Molecular docking simulations can provide insights into the binding interactions between this compound analogs and their biological targets. nih.govplos.org For instance, understanding the binding of these compounds to O-methyltransferases can inform the design of new derivatives that are either more efficiently processed by these enzymes to yield novel structures or are designed to inhibit them. nih.govplos.org These computational models can simulate the binding affinity and conformation of a ligand within the active site of a protein, allowing for the rational design of modifications that enhance binding or alter substrate specificity. plos.org

Furthermore, computational modeling can be instrumental in predicting the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of novel this compound derivatives. mdpi.com By identifying potential liabilities early in the design phase, researchers can prioritize the synthesis of compounds with a higher probability of success in later stages of drug development.

Rational Design of Chemically Diverse Entities

The rational design of chemically diverse entities based on the this compound scaffold is a promising strategy for the discovery of new therapeutic agents. drugdesign.orgwikipedia.orgresearchgate.net This approach leverages the understanding of the biosynthetic pathway of pradimicins and the functional roles of the tailoring enzymes to create novel analogs. core.ac.ukmdpi-res.com The generation of a library of pradimicinone derivatives through genetic engineering of the producing organisms provides a valuable resource for exploring chemical diversity and its impact on biological activity.

A key aspect of the rational design of pradimicinone analogs is the targeted modification of the benzo[α]naphthacenequinone core. The enzymatic machinery responsible for the biosynthesis of pradimicins, particularly the O-methyltransferases PdmF and PdmT, offers a versatile platform for generating diversity. researchgate.net Studies involving the knockout of these genes have led to the production of a series of demethylated and partially methylated pradimicinone analogs.

Based on a review of the available scientific literature, it is important to clarify that the chemical compound this compound has been identified as a metabolite that does not exhibit antifungal activity. nih.govresearchgate.net It is an aglycone analog of the pradimicin family of antibiotics and is produced by mutant strains of Actinomadura verrucosospora. nih.gov

Research focused on the biosynthesis of pradimicins has led to the isolation and characterization of several metabolites, including this compound. nih.govresearchgate.net However, studies explicitly testing the biological activity of these isolated metabolites found that this compound, along with other related compounds like pradimicinone II and 7-hydroxypradimicin A, showed no antifungal effects. nih.govresearchgate.net

Given that this compound is reported to be inactive against fungi, a detailed article on its "Molecular and Cellular Mechanisms of Action" as an antifungal agent as outlined in the request cannot be generated. The fundamental premise of the requested article—that the compound has antifungal properties to be described—is not supported by the referenced scientific findings. The compound is primarily of interest in studies of the biosynthesis pathways of the active pradimicin antibiotics. science.govscience.gov

Molecular and Cellular Mechanisms of Action

Potential Molecular Interactions

Disruption of Nucleic Acid Synthesis or Function

Current scientific literature does not extensively document the direct effects of 7-Methoxypradimicinone II on nucleic acid synthesis or function. The primary established mechanism for the pradimicin family centers on interaction with the fungal cell wall and membrane nih.govnih.gov.

However, recent research on pradimicin derivatives, such as pradimicin-IRD, has suggested a potential for these molecules to interact with DNA. A 2023 study using in silico modeling and transcriptomic approaches characterized pradimicin-IRD as a DNA intercalating agent and a potential inhibitor of DNA-binding proteins nih.gov. This study indicated that pradimicin-IRD could induce DNA damage and interfere with DNA repair pathways nih.govresearchgate.net. Specifically, molecular docking analysis suggested an interaction between pradimicin-IRD, DNA, and Proliferating Cell Nuclear Antigen (PCNA), a key protein in DNA replication and repair nih.govresearchgate.net. Furthermore, mass spectrometry analysis confirmed that pradimicin-IRD interacts with the DNA double strand researchgate.netresearchgate.net. These findings for a related derivative suggest that some compounds within the pradimicin class might possess the ability to interfere with nucleic acid function, a mechanism that is distinct from the more commonly cited cell-surface interaction. However, it must be stressed that these specific actions have not been demonstrated for this compound itself.

Impact on Protein Synthesis Machinery

Based on available scientific literature, there is no direct evidence to suggest that this compound or other members of the pradimicin family function by directly inhibiting the protein synthesis machinery, such as ribosomes. The well-documented mechanism of action for pradimicins involves binding to carbohydrate moieties on the cell surface, which leads to membrane disruption, rather than intracellular targeting of protein synthesis nih.govnih.govontosight.ai. This mode of action is distinct from well-known protein synthesis inhibitors like tetracyclines or macrolides, which target bacterial ribosomal subunits youtube.comyoutube.com.

Comparative Analysis with Other Pradimicin Family Members' Mechanisms

The mechanism of action of this compound can be contextualized by comparing it with other members of the pradimicin antibiotic family. The unifying mechanism for this class is their unique ability to bind to the carbohydrate components of fungal cell surfaces in a calcium-dependent manner, leading to cell death.

Pradimicin A and BMS-181184 : The mechanism for pradimicins, such as Pradimicin A and its derivative BMS-181184, is described as a specific binding to the terminal D-mannoside residues of mannoproteins on the fungal cell wall nih.govnih.gov. This interaction forms a ternary complex involving the pradimicin molecule, the mannoside, and a calcium ion nih.gov. The formation of this complex is believed to disrupt the physical integrity of the fungal cell membrane, causing leakage of intracellular contents and ultimately leading to cell death nih.govnih.gov.

Pradimicin FA 2 and Pradimicin M : Similarly, Pradimicin FA 2 and Pradimicin M are reported to exert their antifungal effects by binding to the cell membranes of fungal pathogens and disrupting their integrity ontosight.aiontosight.ai. This binding is mediated by the interaction with mannoproteins on the fungal cell surface ontosight.ai.

Pradimicin-IRD : In contrast to the cell-surface-acting mechanisms described above, research on pradimicin-IRD, a derivative from Amycolatopsis sp., has uncovered a different potential mechanism. Studies show that pradimicin-IRD can act as a DNA-targeting agent nih.govresearchgate.net. It has been shown to be a DNA intercalator and can induce DNA damage, cell cycle arrest, and apoptosis in cancer cell lines researchgate.netresearchgate.net. This suggests an intracellular target (DNA) for this particular derivative, which is a departure from the established mechanism for other pradimicins that target the cell exterior.

Structure Activity Relationship Sar Studies

Correlating Structural Features with Biological Activity (e.g., antifungal, antiviral)

The biological activity of pradimicinone derivatives is intrinsically linked to their unique chemical architecture. The core structure, a benzo[a]naphthacenequinone aglycone, is essential for its activity. Modifications to this core, as well as to the attached sugar and amino acid moieties, can significantly alter the antifungal and antiviral properties of these compounds.

Antiviral Activity: Pradimicins have also demonstrated notable antiviral activity, particularly against enveloped viruses like the Human Immunodeficiency Virus (HIV). nih.govkuleuven.benih.gov This activity is also linked to their carbohydrate-binding properties. The pradimicin molecule can bind to the high-mannose glycans present on the viral envelope glycoproteins, such as gp120 of HIV, thereby interfering with the virus's ability to attach to and enter host cells. kuleuven.be The antiviral efficacy is dependent on the affinity and specificity of this interaction, which in turn is governed by the structural features of the pradimicin analog.

The following table summarizes the general correlation between structural features and biological activities of pradimicin analogs:

| Structural Feature | Impact on Antifungal Activity | Impact on Antiviral Activity |

| Benzo[a]naphthacenequinone Core | Essential for activity | Essential for activity |

| Sugar Moiety | Crucial for mannan (B1593421) binding | Important for viral glycoprotein (B1211001) binding |

| Amino Acid Side Chain | Modulates potency and solubility | Influences pharmacokinetic properties |

| Substituents on the Aglycone | Can significantly alter activity | Can affect binding affinity to viral glycans |

Importance of Specific Substituents (e.g., Methoxy (B1213986) Group at C-7, Hydroxyl Group at C-11)

While specific SAR studies on 7-Methoxypradimicinone II are not extensively available in the reviewed literature, the importance of substituents on the pradimicin aglycone can be inferred from studies on related analogs.

Methoxy Group at C-7: The precise role of the methoxy group at the C-7 position in this compound has not been explicitly detailed in available research. However, in the broader context of natural product chemistry, a methoxy group can influence a molecule's biological activity in several ways. It can affect the electronic properties of the aromatic system, which may modulate binding interactions with the biological target. Furthermore, its size and lipophilicity can impact how the molecule fits into a binding pocket and its ability to cross cell membranes. Without direct comparative studies of 7-methoxy and 7-hydroxy or 7-unsubstituted pradimicinone analogs, the specific contribution of this group to the antifungal and antiviral activity remains an area for further investigation.

Hydroxyl Group at C-11: In contrast, the substituent at the C-11 position has been identified as a critical determinant of antifungal activity in pradimicin analogs. nih.gov Studies involving the modification of the aglycone of pradimicin A have shown that the C-11 position is one of the few sites that can be altered without a complete loss of antifungal activity. nih.gov For instance, the preparation of 11-O-ethyl and 11-O-fluoroethyl derivatives of a pradimicin T1 analog resulted in compounds with promising antifungal activity, comparable to that of pradimicin A. nih.gov This suggests that the presence of an oxygen-linked substituent at C-11 is important, and its modification can be a viable strategy for developing new derivatives with potentially improved properties. The hydroxyl group at C-11 is likely involved in crucial hydrogen bonding interactions with the target mannan on the fungal cell surface, contributing to the stability of the complex.

The following table highlights the known and inferred importance of these specific substituents:

| Substituent | Position | Known/Inferred Importance in Biological Activity |

| Methoxy Group | C-7 | May influence electronic properties and lipophilicity; specific role in pradimicinones is not well-documented. |

| Hydroxyl Group | C-11 | Crucial for maintaining antifungal activity; likely involved in hydrogen bonding with the target. Modifications at this position are tolerated. nih.gov |

Impact of Stereochemistry on Mechanistic Interactions

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the biological activity of pradimicins. longdom.orgnih.govnih.govijpsjournal.com The specific spatial orientation of the various functional groups is critical for the precise molecular recognition events that underlie their antifungal and antiviral mechanisms.

The interaction between a pradimicin molecule and its carbohydrate target is highly specific, akin to a lock and key mechanism. The defined stereochemistry of the chiral centers in the aglycone and the sugar moiety ensures that the molecule presents the correct conformation for optimal binding. Any alteration in the stereochemistry at these centers can lead to a significant decrease or complete loss of biological activity.

Development of SAR Models for Guiding Analog Design

The development of robust SAR models is a key objective in medicinal chemistry as it facilitates the rational design of new and improved therapeutic agents. nih.govijpsdronline.comjapsonline.com For pradimicinone derivatives, SAR models can help to predict the biological activity of novel, unsynthesized analogs, thereby saving significant time and resources in the drug discovery process.

While comprehensive quantitative structure-activity relationship (QSAR) models specifically for this compound have not been detailed in the public domain, the general principles of SAR have guided the synthesis of various pradimicin analogs. The qualitative SAR data gathered from synthesizing and testing a range of derivatives provides a foundational understanding of the key structural requirements for activity.

For example, the knowledge that the C-11 position can be modified without abolishing antifungal activity has spurred the creation of new analogs with different substituents at this position to explore potential improvements in efficacy, solubility, or other pharmacokinetic parameters. nih.gov Similarly, modifications of the amino acid side chain have been explored to enhance the properties of these molecules.

Future efforts in this area would likely involve the development of computational 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). These models can provide detailed three-dimensional maps of the regions around the pradimicinone scaffold where steric bulk, positive or negative electrostatic charges, and hydrophobic or hydrophilic character are favorable or unfavorable for biological activity. Such models, once validated, would be invaluable tools for the de novo design of novel this compound analogs with enhanced therapeutic potential.

Preclinical Pharmacological Investigations in Vitro and Mechanistic in Vivo Models

In Vitro Cellular and Biochemical Assays

Antimicrobial Activity against Pathogenic Microorganisms (e.g., Fungi, Bacteria)

Pradimicins are a class of antifungal compounds known for their broad-spectrum activity against a variety of pathogenic fungi. nih.gov These compounds are characterized by a dihydrobenzo[a]naphthacenequinone aglycone substituted with a D-amino acid and a hexose (B10828440) sugar. nih.gov

Pradimicins have demonstrated moderate in vitro antifungal activity against a wide range of fungi and yeasts, including clinically significant pathogens. jst.go.jp The derivative BMS-181184, for instance, has shown potent activity against various fungal species. nih.gov

The in vitro activity of pradimicin A and its derivative BMS-181184 has been evaluated against several fungal pathogens. Pradimicin A has shown effectiveness against Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus. jst.go.jpnih.gov Notably, it has also demonstrated activity against 5-Fluorocytosine- and azole-resistant strains of C. albicans. jst.go.jpnih.gov

BMS-181184 exhibited MICs of ≤ 8 µg/mL for 97% of 167 strains of Candida spp., Cryptococcus neoformans, Torulopsis glabrata, and Rhodotorula spp. nih.gov The majority of these MICs were in the range of 2 to 8 µg/mL. nih.gov For Aspergillus fumigatus and 89% of 26 dermatophytes tested, the MICs for BMS-181184 were also ≤ 8 µg/mL. nih.gov However, the compound showed less activity (MICs ≥ 16 µg/mL) against Aspergillus niger, Aspergillus flavus, Malassezia furfur, Fusarium spp., and zygomycetes. nih.gov Another study found the geometric mean MIC for BMS-181184 against 54 isolates of Aspergillus to be 9.08 µg/mL, with a range of 4 to 16 µg/mL. asm.orgnih.gov

The antifungal activity of pradimicins is fungicidal for yeasts and dermatophytes, and to a lesser extent, for filamentous fungi like A. fumigatus. nih.gov

Table 1: In Vitro Antifungal Activity of BMS-181184

| Fungal Species | Number of Strains | MIC Range (µg/mL) | Geometric Mean MIC (µg/mL) |

|---|---|---|---|

| Candida spp. | 167 | ≤ 8 | - |

| Cryptococcus neoformans | ≤ 8 | - | |

| Torulopsis glabrata | ≤ 8 | - | |

| Rhodotorula spp. | ≤ 8 | - | |

| Aspergillus fumigatus | 35 | 4 - 16 | 7.99 |

| Aspergillus spp. | 54 | 4 - 16 | 9.08 |

| Dermatophytes | 26 | ≤ 8 | - |

| Aspergillus niger | - | ≥ 16 | - |

| Aspergillus flavus | - | ≥ 16 | - |

Data compiled from multiple studies. nih.govasm.orgnih.gov

Specific studies on the inhibition of biofilm formation by 7-Methoxypradimicinone II or other pradimicin derivatives could not be identified in the reviewed literature.

Specificity and Selectivity Profiling against Microbial Targets

The mechanism of action of pradimicins confers a high degree of specificity for fungal cells. These compounds bind selectively to terminal D-mannosides present in the fungal cell wall. nih.gov This interaction is calcium-dependent and leads to the formation of a ternary complex involving the D-mannoside, pradimicin, and calcium. nih.gov This targeted binding to a structure unique to fungal cells suggests a high selectivity for microbial targets over mammalian cells. Pradimicin A, for example, was found to be non-cytotoxic to various cultured mammalian cells at concentrations of 100 or 500 µg/ml. jst.go.jpnih.gov

Assays for Target Engagement (e.g., Enzyme Inhibition, Receptor Binding)

The primary target of pradimicins is not an enzyme or a receptor in the traditional sense, but rather the mannan (B1593421) component of the fungal cell wall. jst.go.jp The mechanism involves a lectin-mimic binding of the pradimicin molecule to yeast mannan in the presence of calcium. jst.go.jp This binding disrupts the integrity of the fungal cell membrane, leading to cell death. nih.govnih.gov This unique mode of action, which involves complexing with the saccharide portion of cell surface mannoproteins, has been a subject of study to understand the specific interactions. asm.orgnih.gov Research has also focused on the biosynthesis of pradimicins, investigating the roles of tailoring enzymes like cytochrome P450 hydroxylases in their production. nih.gov

Cellular Permeability and Accumulation Studies

Detailed studies on the cellular permeability and accumulation of this compound or other pradimicins within fungal or bacterial cells were not available in the reviewed scientific literature.

Mechanistic Studies in In Vivo Models (Non-Clinical, Non-Human Safety/Efficacy)

Use of Relevant Animal Models for Disease Mechanism Research

There is no specific information detailing the use of animal models for disease mechanism research of this compound. However, studies on the broader class of pradimicins have utilized various animal models to investigate their antifungal efficacy. For instance, the pradimicin derivative BMS-181184 has been evaluated in murine models of disseminated candidiasis and aspergillosis. Additionally, a persistently neutropenic rabbit model of invasive pulmonary aspergillosis has been employed to compare the efficacy of BMS-181184 to standard antifungal agents like amphotericin B. These models are crucial for understanding the potential therapeutic utility of the pradimicin class in immunocompromised hosts, a primary population for opportunistic fungal infections.

Investigations of Pharmacodynamic Markers and Target Validation in Model Organisms

Specific investigations into the pharmacodynamic (PD) markers and in vivo target validation for this compound have not been identified in the reviewed literature. For the pradimicin family, the proposed mechanism of action, derived from in vitro studies, involves a calcium-dependent binding to the mannan component of fungal cell walls, which leads to membrane disruption. In an in vivo context, potential pharmacodynamic markers could theoretically include measurements of fungal burden in target organs (e.g., kidneys, lungs) or monitoring levels of specific fungal cell wall components or breakdown products in circulation. However, studies specifically defining and measuring such markers for this compound in animal models are not publicly available.

In Vivo Studies for Confirming Cellular Pathway Modulation

There is a lack of specific in vivo studies confirming the modulation of cellular pathways by this compound. The presumed mechanism of action for pradimicins, leading to fungal cell membrane disruption, would ultimately trigger a cascade of cellular events, including ion leakage and metabolic collapse, culminating in cell death. However, in vivo studies that specifically track these downstream cellular pathway modulations following administration of this compound are not documented. Such studies would be essential to confirm that the in vitro proposed mechanism of action translates to the more complex environment of a living organism.

Data Tables

Due to the absence of specific preclinical in vivo data for this compound in the public domain, no data tables can be generated.

Chemoinformatics and Computational Studies

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 7-Methoxypradimicinone II, docking studies would be instrumental in identifying its potential biological targets. Pradimicins are known to bind to the mannose residues on the surface of fungal cells. Molecular docking could be employed to model the interaction of this compound with various mannan (B1593421) structures, elucidating the specific binding modes and the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity.

Following docking, molecular dynamics (MD) simulations could be used to simulate the dynamic behavior of the this compound-target complex over time. This would provide a more realistic representation of the binding event, allowing for the assessment of the stability of the predicted binding pose and the calculation of binding free energies.

Table 1: Hypothetical Molecular Docking Results of this compound with Fungal Mannan

| Parameter | Value |

| Target Protein | Fungal Cell Wall Mannan |

| Docking Score (kcal/mol) | -8.5 |

| Key Interacting Residues | MAN4, MAN5, MAN6 |

| Hydrogen Bonds | 3 |

| Hydrophobic Interactions | 5 |

Note: This table is illustrative and based on the expected outcomes of such a study, as specific data for this compound is not currently available.

In Silico Screening and Virtual Library Design for Pradimicinone-based Scaffolds

In silico screening, or virtual screening, involves the computational screening of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. Starting with the core scaffold of this compound, virtual libraries of novel derivatives could be designed by systematically modifying its chemical structure. These modifications could include altering the methoxy (B1213986) group at the 7-position, changing the sugar moiety, or modifying the amino acid side chain.

These virtual libraries could then be screened against the putative biological target using high-throughput docking. This approach would enable the rapid identification of promising new analogs with potentially improved activity or pharmacokinetic properties, prioritizing them for synthesis and experimental testing.

Predictive Modeling for Structure-Activity Relationships

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. By building a QSAR model for a series of pradimicinone analogs, it would be possible to predict the antifungal activity of new, unsynthesized compounds.

To develop a robust QSAR model, a dataset of pradimicinone derivatives with their experimentally determined antifungal activities would be required. Various molecular descriptors, such as electronic, steric, and hydrophobic properties, would be calculated for each compound. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a model that correlates these descriptors with the observed biological activity. While the structure-activity relationships of pradimicins have been explored generally, a specific QSAR model focusing on substitutions at the 7-position would be highly beneficial.

Cheminformatic Analysis of Compound Libraries and Natural Product Databases

Cheminformatics involves the use of computational methods to analyze large datasets of chemical information. Natural product databases, such as the ZINC database and the Dictionary of Natural Products, could be mined to identify compounds with structural similarity to this compound. This analysis could reveal other natural products with potentially similar biological activities and provide insights into the structural features that are important for antifungal activity.

Furthermore, a cheminformatic analysis of existing libraries of antifungal compounds could help to position this compound within the broader landscape of antifungal drug discovery, identifying its unique structural features and potential advantages over existing therapies.

Future Research Directions and Potential Academic Applications

Elucidation of Remaining Biosynthetic Intermediates and Enzymes

The biosynthetic pathway of pradimicins is a complex process involving a type II polyketide synthase and a series of tailoring enzymes. While significant progress has been made in identifying key enzymes and intermediates, a complete understanding of the pathway leading to and modifying 7-Methoxypradimicinone II is yet to be fully elucidated.

Future research will likely focus on the precise sequence of enzymatic reactions that assemble and decorate the polyketide backbone. Key areas of investigation include the characterization of the specific methyltransferases, hydroxylases, and cyclases responsible for the final structure of various pradimicinone aglycones. For instance, studies have identified metabolites such as 11-O-demethyl-7-methoxypradinone II and 11-O-demethyl-7-methoxypradimicinone II, suggesting a cascade of demethylation and oxidation reactions. nih.govnih.gov The enzymes catalyzing these steps are prime targets for further study. Understanding the synergistic actions of these enzymes, such as the collaboration between cytochrome P450 hydroxylases like PdmJ and PdmW, will be crucial for a comprehensive picture of the biosynthetic network. nih.gov

Table 1: Key Enzymes in Pradimicin Biosynthesis

| Enzyme | Function | Reference |

| PdmJ | C-5 Hydroxylase | nih.gov |

| PdmW | C-6 Hydroxylase | nih.gov |

| PdmN | Amino Acid Ligase | nih.gov |

| PdmF | C-11 O-Methyltransferase | core.ac.uk |

| PdmT | 7-OH O-Methyltransferase | core.ac.uk |

| PdmO | N-Methyltransferase | core.ac.uk |

| PdmS | O-Glycosyltransferase | core.ac.uk |

| PdmQ | O-Glycosyltransferase | core.ac.uk |

Advanced Synthetic Methodologies for Novel Analog Generation

The generation of novel analogs of this compound is a promising avenue for discovering compounds with improved or entirely new biological activities. Advanced synthetic and semi-synthetic methodologies will be instrumental in this endeavor.

Modification of the pradimicinone aglycone at various positions can lead to derivatives with altered pharmacological profiles. For example, studies on pradimicin A have shown that modifications at the C-11 position of the aglycone can be made without losing antifungal activity. nih.gov This suggests that the this compound scaffold could be similarly modified to create a library of novel compounds. Techniques such as combinatorial biosynthesis, where genes for different tailoring enzymes are expressed in a heterologous host, can be employed to produce a diverse range of pradimicinone analogs. nih.gov Furthermore, chemoenzymatic synthesis, combining the efficiency of enzymatic reactions with the versatility of organic chemistry, can be a powerful tool for generating complex and targeted derivatives.

Identification of Unexplored Molecular Targets and Pathways

While the primary mechanism of action for glycosylated pradimicins is the calcium-dependent binding to mannose residues on the fungal cell wall, the molecular targets of the aglycone core, this compound, remain largely unexplored. nih.gov Lacking the sugar moieties, these aglycones are unlikely to bind mannans, suggesting they may possess alternative mechanisms of action and interact with different cellular components.

Future research should focus on identifying the direct molecular targets of this compound and related aglycones. High-throughput screening of compound libraries against various cellular targets, coupled with proteomic and metabolomic approaches, could reveal novel protein interactions and affected metabolic pathways. Given that some polyketide antibiotics are known to interact with DNA gyrase, this could be a potential area of investigation for pradimicinones. asm.org Unraveling these alternative mechanisms is critical for understanding the full therapeutic potential of this class of compounds.

Application as a Research Tool for Probing Cellular Processes

The unique chemical structure of this compound makes it a potential candidate for development as a chemical probe to investigate various cellular processes. By attaching fluorescent tags or other reporter molecules to the pradimicinone scaffold, researchers can create tools to visualize and study specific biological events.

Given the established role of glycosylated pradimicins in binding carbohydrates, derivatized pradimicinones could potentially be developed into probes for studying glycan-related processes, even if their intrinsic binding differs from the parent compounds. nih.gov For instance, pradimicin-based fluorescent probes have been successfully used for microbial cell surface imaging. nii.ac.jp Similar applications could be envisioned for aglycone derivatives to study the cell envelope or other cellular compartments. Furthermore, if novel intracellular targets are identified (as discussed in 9.3), this compound-based probes could be designed to investigate the function and localization of these targets within the cell.

Development of Resistance Mechanisms in Microbial Systems and Counter-Strategies

As with any antimicrobial agent, the potential for microorganisms to develop resistance to this compound and its derivatives is a significant concern. Understanding the molecular mechanisms of resistance is crucial for the long-term viability of these compounds as therapeutic agents.

While resistance to glycosylated pradimicins has been linked to alterations in cell wall composition, resistance to the aglycone core may involve different mechanisms. nih.gov Common mechanisms of resistance to polyketide antibiotics include enzymatic inactivation of the drug, modification of the drug target, and active efflux of the compound from the cell. nih.govreactgroup.org Future studies should investigate whether microbial systems can develop resistance to this compound through these or other novel pathways.

To counteract potential resistance, several strategies can be explored. One approach is the development of combination therapies, where this compound derivatives are co-administered with other antimicrobial agents that have different mechanisms of action. Another strategy involves the design of analogs that are less susceptible to the identified resistance mechanisms. For example, if enzymatic degradation is a primary mode of resistance, analogs could be synthesized with modifications that block the site of enzymatic action.

Exploration of Chemical Biology Applications Beyond Antimicrobial Activity

The biological activities of pradimicins and their derivatives are not limited to their antifungal effects. This opens up a wide range of potential chemical biology applications for this compound.

Notably, pradimicin A has demonstrated significant anti-HIV activity by acting as a virus entry inhibitor through its interaction with the viral envelope glycoprotein (B1211001) gp120. nih.gov While this activity is dependent on the carbohydrate-binding properties of the glycosylated form, the potential for the aglycone to exhibit other antiviral or even anticancer activities should be explored. The cytotoxic activity of pradimicinone analogs against cancer cell lines has been reported, suggesting a potential for developing these compounds as novel antineoplastic agents. nih.govnih.gov Further screening of this compound and its derivatives against a broad range of biological targets, including viral enzymes and cancer-related proteins, could uncover new and unexpected therapeutic applications. Additionally, the ability of pradimicins to interact with trypanosomal surface glycoproteins suggests potential applications in developing treatments for parasitic diseases. nih.gov

Q & A

Basic: What experimental methodologies are recommended for structural elucidation of 7-Methoxypradimicinone II?

Answer:

Structural identification requires a combination of spectroscopic and crystallographic techniques:

- Nuclear Magnetic Resonance (NMR): Use 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR to map carbon-hydrogen frameworks and methoxy group positioning .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular formula and fragmentation patterns .

- X-ray Crystallography: Resolve absolute stereochemistry for crystalline derivatives .

Always cross-validate results with synthetic analogs or reference standards to minimize artifacts .

Basic: How should researchers design initial experiments to evaluate the bioactivity of this compound?

Answer:

Follow a hypothesis-driven approach:

Define Objectives: Align with literature gaps (e.g., antimicrobial efficacy against resistant strains) .

Select Model Systems: Use in vitro assays (e.g., MIC assays for antimicrobial activity) with appropriate controls (solvent, positive/negative controls) .

Replication: Triplicate experiments with blinded analysis to reduce bias .

Dose-Response Curves: Establish EC₅₀/IC₅₀ values to quantify potency .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

Address discrepancies through:

- Methodological Audit: Compare experimental conditions (e.g., cell lines, solvent stability, incubation times) across studies .

- Statistical Reanalysis: Apply meta-analytic techniques to pooled data, checking for outliers or heterogeneity .

- Collaborative Replication: Partner with independent labs to verify results under standardized protocols .

Advanced: What mixed-methods approaches are suitable for studying this compound’s mechanism of action?

Answer:

Combine:

- Quantitative: High-throughput screening (e.g., transcriptomics) to identify target pathways .

- Qualitative: Molecular dynamics simulations to predict binding interactions with putative targets .

Ensure integration at the analysis stage (e.g., triangulating simulation data with experimental IC₅₀ values) .

Basic: How can researchers identify knowledge gaps in existing literature on this compound?

Answer:

- Systematic Reviews: Use PRISMA guidelines to map existing studies and highlight underinvestigated areas (e.g., pharmacokinetics) .

- PICO Framework: Structure questions around Population (e.g., bacterial strains), Intervention (dose ranges), Comparators, and Outcomes .

Advanced: What strategies validate the proposed mechanisms of this compound’s bioactivity?

Answer:

- Molecular Docking: Predict ligand-target binding using software like AutoDock; validate with mutagenesis studies .

- Knockout Models: Use CRISPR/Cas9 to silence putative target genes and assess resistance .

- Isothermal Titration Calorimetry (ITC): Quantify binding affinity and thermodynamics .

Basic: How should hypotheses about this compound be formulated to meet scientific rigor?

Answer:

Apply the FINER criteria :

- Feasible: Ensure access to instrumentation (e.g., HPLC for purity checks).

- Novel: Focus on underexplored aspects (e.g., synergy with existing antibiotics).

- Ethical: Adhere to biosafety protocols for handling bioactive compounds .

Advanced: What practices enhance reproducibility in studies of this compound?

Answer:

- Protocol Standardization: Document SOPs for synthesis, purification, and assays .

- Data Transparency: Share raw spectra, chromatograms, and statistical code via repositories .

- Metadata Reporting: Include batch-specific purity, storage conditions, and instrument calibration logs .

Basic: What ethical considerations apply to preclinical research on this compound?

Answer:

- Institutional Review: Obtain IRB approval for studies involving human-derived cell lines .

- Data Sharing: Disclose conflicts of interest and adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Advanced: How can interdisciplinary collaboration accelerate research on this compound?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.